聚乙二醇化钾

描述

聚乙二醇4000,也称为聚乙二醇4000,是一种广泛用作泻药的化学化合物。它是一种聚合物,由重复的乙二醇单体组成。 该化合物主要用于医学领域治疗便秘,通过增加粪便在肠道中的水分吸收,使粪便变得柔软,更容易排出 .

科学研究应用

聚乙二醇4000在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和过程中的溶剂和聚合物。它有助于混合物的乳化和稳定。

生物学: 用于细胞培养和分子生物学技术中,以提高细胞膜的渗透性。

医药: 广泛用作泻药治疗便秘。它也与其他药物结合使用,以增强其吸收。

作用机制

聚乙二醇4000通过增加粪便中的水分含量起作用。这会导致粪便变得柔软,更容易排出。该化合物增加肠道中水的分泌,同时减少葡萄糖和碳酸氢盐的吸收。 这导致粪便软化,并促进其通过肠道 .

类似化合物:

聚乙二醇3350: 另一种聚乙二醇,常用作泻药。

聚乙二醇4000: 另一种聚乙二醇,用于类似目的。

乳果糖: 一种不同类型的泻药,用于治疗便秘。

比较:

生化分析

Biochemical Properties

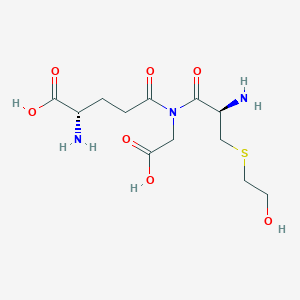

Docusate potassium interacts with the biochemical processes in the gut. It acts as a surfactant, reducing surface tension and allowing water and fats to penetrate the fecal mass . This interaction results in softer stools that are easier to pass .

Cellular Effects

The primary cellular effect of Docusate potassium is the increased absorption of water in the gut cells . This is achieved by altering the permeability of the cells, allowing more water to be absorbed by the stool .

Molecular Mechanism

The molecular mechanism of Docusate potassium involves its surfactant properties. It reduces the surface tension of the stool, allowing water and fats to penetrate the fecal mass . This makes the stool softer and easier to pass .

Temporal Effects in Laboratory Settings

The effects of Docusate potassium are usually seen within 1 to 3 days of medication . The exact temporal effects can vary depending on the individual’s response to the medication and the severity of the constipation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Docusate potassium in animal models are limited, it is generally understood that the effects of the medication can vary with different dosages. It should be noted that excessive use or high doses of Docusate potassium may lead to diarrhea or stomach cramps .

Metabolic Pathways

Docusate potassium does not undergo significant metabolism in the body . Its primary action is in the gut, where it acts as a surfactant to increase the water content of the stool .

Transport and Distribution

Docusate potassium is taken orally and is distributed throughout the gut. It acts locally in the intestines, particularly in the colon where it exerts its stool-softening effects .

Subcellular Localization

As a stool softener, Docusate potassium primarily acts in the lumen of the gut. It does not have a specific subcellular localization as it does not enter cells to exert its effects .

准备方法

合成路线和反应条件: 聚乙二醇4000是通过乙二醇的聚合反应合成的。反应通常包括以下步骤:

聚合: 乙二醇在催化剂存在下进行聚合反应,形成聚乙二醇。

工业生产方法: 在工业环境中,聚乙二醇4000的生产涉及大规模的聚合和纯化过程。反应条件经过精心控制,以确保高产率和纯度。 最终产品通常通过结晶或其他分离技术进行纯化,以去除任何杂质 .

化学反应分析

反应类型: 聚乙二醇4000主要经历以下类型的反应:

水解: 在水存在下,聚乙二醇4000可以水解形成乙二醇。

氧化: 在氧化条件下,聚乙二醇4000可以被氧化形成各种氧化产物,包括羧酸。

常见试剂和条件:

水解: 水,酸性或碱性条件。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

取代: 各种亲核试剂或亲电试剂,取决于所需的产物.

主要形成的产物:

水解: 乙二醇。

氧化: 羧酸和其他氧化产物。

取代: 聚乙二醇的各种取代衍生物.

相似化合物的比较

Docusate Sodium: Another salt of docusate, commonly used as a stool softener.

Docusate Calcium: A calcium salt of docusate, also used for similar purposes.

Polyethylene Glycol: A different class of laxative used to treat constipation.

Comparison:

Docusate Potassium vs. Docusate Sodium: Both compounds have similar mechanisms of action and are used as stool softeners. docusate potassium is preferred in cases where potassium supplementation is needed.

Docusate Potassium vs. Docusate Calcium: Docusate calcium is less commonly used compared to docusate potassium and sodium. It is often chosen for patients who require calcium supplementation.

Docusate Potassium vs. Polyethylene Glycol: Polyethylene glycol works by retaining water in the stool, whereas docusate potassium reduces surface tension. .

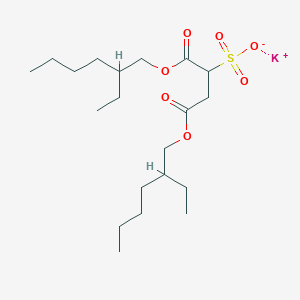

属性

CAS 编号 |

7491-09-0 |

|---|---|

分子式 |

C20H38KO7S |

分子量 |

461.7 g/mol |

IUPAC 名称 |

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChI 键 |

SRQKEEPVRWNRQZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

手性 SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

规范 SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |

Key on ui other cas no. |

7491-09-0 |

Pictograms |

Corrosive; Irritant |

同义词 |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

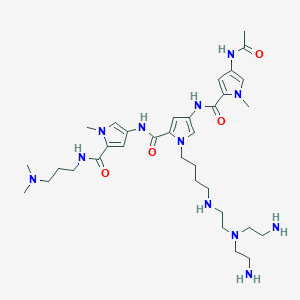

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

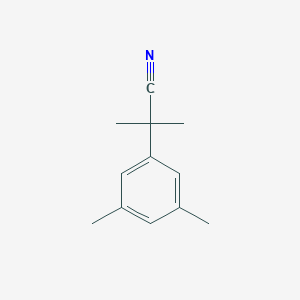

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)